molecular formula C11H10BrNO B14912021 5-Bromo-2,7-dimethylisoquinolin-1(2H)-one

5-Bromo-2,7-dimethylisoquinolin-1(2H)-one

Cat. No.: B14912021
M. Wt: 252.11 g/mol
InChI Key: LMISHQHDKTVOTG-UHFFFAOYSA-N
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Description

5-Bromo-2,7-dimethylisoquinolin-1(2H)-one is a brominated derivative of isoquinolinone. Isoquinolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The bromine atom and methyl groups on the isoquinolinone core can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,7-dimethylisoquinolin-1(2H)-one typically involves the bromination of 2,7-dimethylisoquinolin-1(2H)-one. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,7-dimethylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states or reduced forms.

    Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted isoquinolinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials or as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Bromo-2,7-dimethylisoquinolin-1(2H)-one depends on its specific biological or chemical context. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylisoquinolin-1(2H)-one: Lacks the bromine atom, which can affect its reactivity and biological activity.

    5-Chloro-2,7-dimethylisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    5-Bromoisoquinolin-1(2H)-one: Lacks the methyl groups, which can influence its solubility and reactivity.

Uniqueness

5-Bromo-2,7-dimethylisoquinolin-1(2H)-one is unique due to the presence of both bromine and methyl groups, which can enhance its reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-bromo-2,7-dimethylisoquinolin-1-one

InChI

InChI=1S/C11H10BrNO/c1-7-5-9-8(10(12)6-7)3-4-13(2)11(9)14/h3-6H,1-2H3

InChI Key

LMISHQHDKTVOTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN(C2=O)C)C(=C1)Br

Origin of Product

United States

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